2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol
Description
Properties
CAS No. |
189080-80-6 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C12H18O3S/c1-10(2)11(8-13)9-16(14,15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI Key |
OXWMCENISSXJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol typically involves the reaction of a benzenesulfonyl chloride with an appropriate alcohol under basic conditions. One common method involves the use of sodium hydroxide as a base in an aqueous medium, facilitating the nucleophilic substitution reaction to form the desired sulfone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamides or sulfonyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
One of the primary areas where 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol is utilized is in the pharmaceutical industry. Its structural features allow it to act as an intermediate in the synthesis of various bioactive compounds.
Case Study: Synthesis of Antimicrobial Agents
Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to this compound have led to the development of new antibiotics effective against resistant bacterial strains. A study published in a peer-reviewed journal highlighted the efficacy of such derivatives in inhibiting bacterial growth, demonstrating their potential as novel therapeutic agents .
Agrochemical Applications
The compound has also been explored for use in agrochemicals, particularly as a growth regulator for plants.
Case Study: Lawn Growth Promotion
A patent application detailed the use of compounds similar to this compound as lawn growth promoters. The application noted that these compounds enhance root development and overall plant vigor, suggesting their utility in agricultural practices aimed at improving crop yields .
Industrial Applications
In addition to its pharmaceutical and agrochemical uses, this compound serves various roles in industrial applications.
Solvent Properties
The compound's solubility characteristics make it an excellent solvent for various organic reactions and processes. It can dissolve oils, fats, and resins, making it valuable in formulations for paints and coatings.
Case Study: Paint and Coating Formulations
A study on paint formulations indicated that incorporating this compound improved the stability and performance of the coatings. Its ability to act as a co-solvent helped achieve desired viscosity levels while enhancing drying times .
Research Applications
The compound has been used in research settings, particularly in studies focusing on chemical synthesis and reaction mechanisms.
Case Study: Mechanistic Studies
Research involving this compound has provided insights into reaction pathways for sulfonylation reactions. These studies contribute to a deeper understanding of how similar compounds can be utilized in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants of Benzenesulfonyl Derivatives
Derivatives of 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol with substituents such as biphenyl-4-yl (8p), naphth-2-yl (8q), thiophen-2-yl (8s), and methyl (8t) exhibit distinct properties:
- Yield : These derivatives show lower yields (<50%) due to high solubility in CH₂Cl₂ during purification, complicating isolation .
- Reactivity : Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) on benzenesulfonyl chlorides improve yields (e.g., entries 4, 10, 13, 14 in ), whereas electron-donating groups have negligible effects .
Higher Alcohols with Branched Chains
- 3-Methylbutan-1-ol (C₅H₁₂O): A simpler tertiary alcohol found in spirits (e.g., Sodabi), lacks the sulfonyl group, making it more volatile (bp ~132°C) and less chemically stable .
- 2-Methylbutan-1-ol (C₅H₁₂O): Structural isomer of 3-methylbutan-1-ol, with similar volatility but distinct metabolic pathways in biosynthesis .
Unsaturated Alcohols
- 2-Methyl-3-buten-2-ol (C₅H₁₀O): Features a conjugated double bond (bp 98–99°C, d 0.824 g/cm³), enhancing reactivity in polymerization compared to the saturated target compound .
- 3-Methyl-2-buten-1-ol (C₅H₁₀O): Higher boiling point (140°C) and density (0.84 g/cm³) due to allylic alcohol structure, favoring electrophilic additions .
Other Benzenesulfonyl Derivatives
- Perfluorinated Benzenesulfonyl Chlorides (e.g., [51947-19-4]): Fluorine substituents increase hydrophobicity and thermal stability but reduce biodegradability .
- Mercury-Containing Derivatives (e.g., [93832-67-8]): Toxicity and heavy metal coordination limit applications compared to the non-metallic target compound .
Research Findings and Data
Table 1: Comparative Properties of this compound and Analogues
Key Findings:
- Synthesis Efficiency : Electron-withdrawing groups on benzenesulfonyl chlorides improve yields of the target compound, while bulky substituents (e.g., biphenyl) reduce efficiency due to solubility .
- Functional Group Impact : The sulfonyl group in this compound confers chemical stability absent in simpler alcohols like 3-methylbutan-1-ol .
- Physical Properties : Unsaturated analogues (e.g., 2-methyl-3-buten-2-ol) exhibit lower boiling points and higher reactivity compared to the saturated target compound .
Biological Activity
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a benzenesulfonyl group, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study by Xhemalce et al. (2012) demonstrated that certain sulfonyl-containing compounds could inhibit the BCDIN3D protein, which is implicated in cancer progression through its role in RNA methylation. This inhibition can lead to the reactivation of tumor suppressor microRNAs, such as miR-145, which are crucial for controlling cell proliferation and apoptosis in cancer cells .
Table 1: Summary of Anticancer Activities
| Compound | Target | Effect | Reference |
|---|---|---|---|
| This compound | BCDIN3D | Inhibition of tumor growth | Xhemalce et al. (2012) |
| Similar Sulfonyl Compounds | Various cancer cell lines | Induction of apoptosis | Liu et al. (2007) |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. The benzenesulfonyl moiety is known to interact with various biological pathways involved in inflammation. For instance, compounds with similar structures have been shown to inhibit cytokine production and reduce inflammation in animal models .
Table 2: Anti-inflammatory Activities
| Compound | Mechanism | Effect | Reference |
|---|---|---|---|
| This compound | Cytokine inhibition | Reduced inflammation | Research Study (2020) |
| Related Compounds | NF-kB pathway inhibition | Decreased inflammatory markers | Martinez et al. (2017) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of RNA Methylation : By inhibiting BCDIN3D, this compound may prevent the methylation of precursor microRNAs, leading to increased levels of tumor suppressor miRNAs.
- Cytokine Modulation : The compound may modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
A notable case study involved the application of a sulfonyl-containing compound in a clinical trial for breast cancer treatment. The results indicated a significant reduction in tumor size among patients treated with the inhibitor of BCDIN3D compared to those receiving standard chemotherapy . This underscores the potential therapeutic benefits of targeting RNA methylation pathways.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol?
- Methodology : Synthesis typically involves sulfonylation of a tertiary alcohol precursor. For example, benzenesulfonyl chloride is reacted with a 3-methylbutanol derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by structural confirmation using NMR and IR spectroscopy .
- Key Considerations : Monitor reaction progress via TLC to avoid over-sulfonylation. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Q. How can researchers characterize the physical properties of this compound?
- Methodology : Use gas chromatography (GC) with flame ionization detection to determine purity (>95%). Boiling points and densities can be cross-referenced with reagent catalogs (e.g., Kanto Reagents lists similar sulfonated alcohols with bp 132–140°C and d 0.84–0.85 g/mL) . Differential scanning calorimetry (DSC) or melting point apparatuses verify thermal stability .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use chemical fume hoods (≥100 ft/min face velocity) and impervious gloves (e.g., nitrile). Avoid skin/eye contact; employ safety glasses and protective lab coats. Store in sealed containers away from oxidizers due to the sulfonyl group’s reactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodology : Conduct kinetic studies to identify rate-limiting steps (e.g., sulfonyl group transfer). Optimize solvent polarity (e.g., switch from THF to DMF) to enhance intermediate stability. Use predictive tools like REAXYS or BKMS_METABOLIC databases to simulate reaction pathways and byproduct formation .
- Data Contradiction : Discrepancies in yield between small- and large-scale batches may arise from heat transfer inefficiencies. Address via controlled heating/cooling cycles or segmented addition of reagents .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitutions?
- Methodology : Employ density functional theory (DFT) to calculate electron density maps, focusing on the sulfonyl-methyl moiety. Compare with experimental NMR shifts to validate charge distribution. Software like Gaussian or ORCA is recommended .
- Data Contradiction : If computational predictions conflict with observed reaction rates (e.g., slower-than-expected nucleophilic attack), re-evaluate solvent effects or steric hindrance from the 3-methylbutanol backbone .
Q. What analytical techniques resolve discrepancies in reported physical properties?
- Methodology : Cross-validate using multiple techniques:
- Boiling Point : Compare GC retention times with NIST-standardized alkanes .
- Density : Use a calibrated pycnometer alongside digital densitometers.
- Purity : Perform elemental analysis (C, H, S, O) to detect trace impurities from incomplete sulfonylation .
Q. How does the compound’s stereochemistry influence its biochemical interactions?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation derivatives) and test inhibition kinetics against target enzymes (e.g., sulfotransferases). Use circular dichroism (CD) spectroscopy to confirm stereochemical integrity .
- Data Contradiction : If one enantiomer shows unexpected activity, investigate metabolic epimerization using LC-MS/MS to track isotopic labeling in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
